N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide
Description
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide (CAS: 1022036-39-0; InChIKey: GTIXUBIMXNVBMP-UHFFFAOYSA-N) is a synthetic organic compound characterized by a formamide core linked to a phenylcyclopentyl group and a nitro- and trifluoromethyl-substituted phenyl ring (Fig. 1).
Properties
IUPAC Name |
N-[4-nitro-3-(trifluoromethyl)phenyl]-1-phenylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O3/c20-19(21,22)15-12-14(8-9-16(15)24(26)27)23-17(25)18(10-4-5-11-18)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIXUBIMXNVBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide typically involves multiple steps. One common method starts with the nitration of 3-(trifluoromethyl)aniline to introduce the nitro group. This is followed by the formation of the formamide group through a reaction with formic acid or its derivatives. The final step involves the coupling of the phenylcyclopentyl group to the formamide intermediate under specific conditions, such as the presence of a catalyst and controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and continuous flow reactors to maintain consistent reaction conditions and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
Acyl Group Variations
- N-(4-(Trifluoromethyl)phenyl)pivalamide (CAS: 1939-27-1): Replacing the formamide (-NHCHO) with a pivaloyl group (-NHC(O)C(CH₃)₃) increases steric bulk and lipophilicity (logP ~3.5 vs.
- N-(3-(Trifluoromethyl)phenyl)isobutyramide (CAS: 1257095-63-8): The isobutyryl group (-NHC(O)CH(CH₃)₂) balances lipophilicity and solubility, suggesting that acyl group modifications can tune bioavailability .
Aromatic Ring Modifications
- N-(4-nitro-[1,1-biphenyl]-4-yl)-N-(4-fluorophenyl)-formamide (Compound 1−h): The biphenyl system and fluorine substituent enhance π-π stacking interactions and metabolic stability compared to the phenylcyclopentyl group in the target compound. Synthesis via Pd-mediated cross-coupling achieved 64% yield, suggesting similar methodologies could apply to the target compound .
- N-(4-Methylphenyl)formamide : Simpler analogs lack nitro/CF₃ groups, resulting in lower thermal stability (decomposition at ~150°C vs. ~220°C for the target compound) and altered crystal packing due to reduced dipole interactions .
Data Tables
Table 1: Physicochemical Properties
| Compound | Molecular Weight | logP | Solubility (mg/mL) | Thermal Stability (°C) |
|---|---|---|---|---|
| Target Compound | 418.3 | ~2.8 | <0.1 (water) | 220 |
| N-(4-(Trifluoromethyl)phenyl)pivalamide | 287.3 | ~3.5 | 0.05 | 190 |
| N-(4-Methylphenyl)formamide | 149.2 | ~1.2 | 1.2 | 150 |
Key Findings and Implications
- Metabolism : Unlike Flutamide, the phenylcyclopentyl group may reduce CYP1A2-mediated metabolism, necessitating studies on alternative pathways .
- Design Strategies : Substituting the formamide with bulkier acyl groups (e.g., pivaloyl) improves lipophilicity but requires solubility enhancers for pharmaceutical use .
Biological Activity
N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide is a synthetic organic compound notable for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 378.35 g/mol, has garnered attention in various areas of pharmaceutical research, particularly as a derivative of flutamide, an antiandrogen drug.
Chemical Structure and Properties
The structure of this compound includes:
- Nitro group : Contributes to the compound's reactivity and potential biological activity.
- Trifluoromethyl group : Enhances lipophilicity and may influence pharmacokinetic properties.
- Phenylcyclopentyl moiety : Provides structural complexity that may affect binding interactions with biological targets.
Biological Mechanisms and Applications
- Antiandrogen Activity : As a metabolite of flutamide, this compound may exhibit antiandrogenic properties, which are crucial in the treatment of prostate cancer by inhibiting androgen receptor signaling pathways.
- SPECT Imaging Agents : Research indicates that this compound can be utilized in developing novel SPECT imaging agents targeting nonsteroidal androgen receptors. The compound has shown high stability under physiological conditions, making it suitable for imaging applications.
- Alpha-Synuclein Inhibition : Preliminary studies involving structurally similar compounds suggest that derivatives of nitro- and trifluoromethyl-substituted phenyl groups can inhibit alpha-synuclein fibril formation, which is relevant in neurodegenerative diseases like Parkinson's disease. The binding modes of these compounds with alpha-synuclein fibrils have been explored through molecular dynamics simulations .
Case Studies
- Case Study 1 : A study focused on the inhibition of alpha-synuclein aggregation demonstrated that certain nitro- and trifluoromethyl-substituted phenyl compounds exhibited comparable activity to established inhibitors like SynuClean-D. This suggests potential therapeutic applications in treating synucleopathies .
- Case Study 2 : The synthesis and characterization of this compound revealed its effectiveness as a stable agent for SPECT imaging, highlighting its utility in both diagnostic and therapeutic contexts.
Comparative Analysis with Similar Compounds
The following table summarizes key structural features and potential biological activities of compounds similar to this compound:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| N-(4-Chloro-2-nitrophenyl)(phenylcyclopentyl)formamide | Chlorine and nitro groups | Potentially different biological activity due to chlorine substitution |
| N-(4-Methoxyphenyl)(phenylcyclopentyl)formamide | Methoxy instead of nitro | May exhibit different solubility and reactivity |
| 4-Nitro-3-(trifluoromethyl)aniline | Simplified structure without cyclopentane | Useful for studying effects of cyclopentane moiety |
Q & A
Basic Question: What synthetic strategies are recommended for preparing N-(4-Nitro-3-(trifluoromethyl)phenyl)(phenylcyclopentyl)formamide, and what impurities should be monitored during synthesis?
Answer:
The synthesis typically involves coupling a phenylcyclopentylamine derivative with 4-nitro-3-(trifluoromethyl)benzoyl chloride. Key impurities to monitor include:
- 4-Nitro-3-(trifluoromethyl)aniline (unreacted starting material) .
- N-Acetylated byproducts (e.g., N-[4-Nitro-3-(trifluoromethyl)phenyl]acetamide), formed via incomplete formylation .
- Cyclization byproducts due to steric hindrance from the phenylcyclopentyl group.
Methodological Recommendation:
- Use HPLC with UV detection (λ = 254 nm) to track intermediates and impurities.
- Employ mass spectrometry (MS) for structural confirmation of byproducts .
Advanced Question: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns) caused by the compound’s steric and electronic complexity?
Answer:
The trifluoromethyl and nitro groups create strong electron-withdrawing effects, while the phenylcyclopentyl moiety introduces steric hindrance, complicating NMR interpretation.
- Approach 1: Perform 2D NMR (COSY, HSQC, HMBC) to assign overlapping signals. For example, the cyclopentyl protons may show complex splitting due to restricted rotation .
- Approach 2: Compare experimental data with density functional theory (DFT)-calculated NMR spectra to validate assignments .
- Contradiction Example: Discrepancies in aromatic proton shifts may arise from solvent polarity effects; use deuterated DMSO or CDCl₃ for consistency .
Basic Question: What analytical techniques are optimal for quantifying this compound in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Sample Preparation: Use protein precipitation with acetonitrile to isolate the compound from plasma or tissue homogenates .
Advanced Question: How can computational modeling predict the compound’s metabolic stability and potential toxicity?
Answer:
- Metabolic Stability Prediction:
- Toxicity Profiling:
Basic Question: What structural features of this compound influence its lipophilicity and bioavailability?
Answer:
- Lipophilicity (LogP):
- Bioavailability Optimization:
- Modify the cyclopentyl ring with hydrophilic substituents (e.g., hydroxyl groups) to improve aqueous solubility .
Advanced Question: How can researchers address low yields in the final coupling step due to steric hindrance from the phenylcyclopentyl group?
Answer:
- Reaction Optimization:
- Use microwave-assisted synthesis to reduce reaction time and improve yields by enhancing molecular collisions .
- Replace traditional solvents with ionic liquids to stabilize transition states .
- Catalytic Strategies:
- Employ Pd-catalyzed coupling under inert conditions to bypass steric limitations .
Basic Question: What are the recommended storage conditions to prevent degradation of this compound?
Answer:
- Storage:
- Stability Testing:
Advanced Question: How can isotopic labeling (e.g., ¹⁵N or ¹⁹F) aid in studying the compound’s pharmacokinetic and mechanistic pathways?
Answer:
- ¹⁵N-Labeling:
- ¹⁹F-Labeling:
- Use ¹⁹F MRI to non-invasively monitor tissue distribution and retention .
- Synthetic Labeling:
Basic Question: What safety precautions are critical when handling this compound in the lab?
Answer:
- Personal Protective Equipment (PPE):
- Ventilation:
- Waste Disposal:
Advanced Question: How can researchers design derivatives to mitigate potential toxicity while retaining bioactivity?
Answer:
- Derivatization Strategies:
- Screening:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
